molecular formula C8H7F2N3 B11909211 (4,6-Difluoro-1H-indazol-3-yl)methanamine

(4,6-Difluoro-1H-indazol-3-yl)methanamine

Cat. No.: B11909211
M. Wt: 183.16 g/mol
InChI Key: HNANGWCPWVJRNU-UHFFFAOYSA-N
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Description

(4,6-Difluoro-1H-indazol-3-yl)methanamine is a chemical compound belonging to the indazole family, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Difluoro-1H-indazol-3-yl)methanamine typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core, followed by further functionalization to introduce the methanamine group . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4,6-Difluoro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of methoxy-substituted indazole derivatives.

Mechanism of Action

The mechanism of action of (4,6-Difluoro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Difluoro-1H-indazol-3-yl)methanamine
  • (4,6-Dichloro-1H-indazol-3-yl)methanamine
  • (4,6-Dimethyl-1H-indazol-3-yl)methanamine

Uniqueness

(4,6-Difluoro-1H-indazol-3-yl)methanamine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity compared to other similar compounds. This makes it particularly valuable in medicinal chemistry for developing drugs with improved efficacy and selectivity .

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

(4,6-difluoro-2H-indazol-3-yl)methanamine

InChI

InChI=1S/C8H7F2N3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,3,11H2,(H,12,13)

InChI Key

HNANGWCPWVJRNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)CN)F)F

Origin of Product

United States

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